Bz-FVR-AMC
Description
Contextualizing Synthetic Fluorogenic Substrates in Protease Enzymology
The study of proteases, or proteolytic enzymes, relies heavily on the ability to accurately measure their enzymatic activity. Synthetic fluorogenic substrates are powerful tools designed for this purpose. biosynth.com These molecules consist of a peptide sequence, which is recognized and cleaved by a specific protease, linked to a fluorophore—a molecule that can emit light upon excitation. biosynth.compnas.org In their intact form, these substrates are typically non-fluorescent or exhibit very low fluorescence. However, upon enzymatic cleavage of the peptide bond, the fluorogenic leaving group is released, resulting in a significant increase in fluorescence. biosynth.compnas.org This change in fluorescence can be precisely measured over time, providing a direct and continuous assay of enzyme activity. biosynth.com
The use of fluorogenic substrates offers several advantages over other methods. They provide high sensitivity, allowing for the detection of low levels of enzyme activity. The real-time nature of the assay enables detailed kinetic studies, providing insights into the enzyme's efficiency and mechanism of action. nih.gov Furthermore, the specificity of the peptide sequence allows for the targeted investigation of individual proteases within complex biological samples. chemimpex.com A variety of fluorogenic groups are utilized, with 7-amino-4-methylcoumarin (B1665955) (AMC) and its derivatives being among the most common due to their favorable spectral properties. pnas.orgresearchgate.net
Rationale for the Application of Bz-Phe-Val-Arg-AMC in Proteolytic Studies
The specific peptide sequence of Bz-Phe-Val-Arg-AMC—Benzoyl-Phenylalanine-Valine-Arginine—is designed to be a highly specific target for a class of proteases known as trypsin-like serine proteases. biosynth.comucsd.edu These enzymes, which include important physiological players like thrombin and trypsin, preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues. biosynth.combiorxiv.org The benzoyl group at the N-terminus and the specific sequence of amino acids enhance the substrate's selectivity and reactivity towards these enzymes. chemimpex.com
The primary application of Bz-Phe-Val-Arg-AMC lies in its use as a substrate in assays to measure the activity of various proteases, including thrombin, trypsin, and certain cathepsins. biosynth.combiorxiv.orgmdpi.comoup.com For instance, in thrombin generation assays, the rate of AMC release from Bz-Phe-Val-Arg-AMC is directly proportional to the amount of active thrombin generated in a plasma sample, providing crucial information about the blood coagulation cascade. nih.govgoogle.com It is also employed in studies of the proteasome, a multi-catalytic protease complex involved in cellular protein degradation, specifically to measure its trypsin-like activity. pnas.orgnih.gov
The utility of Bz-Phe-Val-Arg-AMC extends to screening for protease inhibitors, which is a critical aspect of drug discovery for diseases where protease activity is dysregulated, such as cancer and inflammatory conditions. chemimpex.com By measuring the reduction in the rate of AMC fluorescence in the presence of a potential inhibitor, researchers can quantify the inhibitor's potency and selectivity. mdpi.com
The compound's ability to provide clear, quantifiable, and reproducible results in enzyme activity assays has solidified its position as a preferred tool for researchers in proteomics, enzymology, and therapeutic development. chemimpex.com
Interactive Data Table: Properties of Bz-Phe-Val-Arg-AMC
| Property | Value | Source |
| Chemical Name | Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-7-amido-4-methylcoumarin | guidechem.com |
| Synonyms | Bz-FVR-AMC, Thrombin Substrate III, Fluorogenic | chemimpex.comvwr.com |
| CAS Number | 88899-22-3 | guidechem.com |
| Molecular Formula | C37H43N7O6 | guidechem.comnih.gov |
| Molecular Weight | 681.78 g/mol | guidechem.comnih.gov |
| Appearance | White solid | guidechem.com |
| Excitation Wavelength | 360-370 nm | mdpi.compnas.orgnih.gov |
| Emission Wavelength | 450-460 nm | mdpi.compnas.orgnih.gov |
Detailed Research Findings
Recent research has continued to leverage Bz-Phe-Val-Arg-AMC to explore the roles of proteases in various biological contexts. For example, studies on inflammatory diseases like ulcerative colitis have used this substrate to profile protease activity in colonic and fecal samples, identifying distinct serine protease activities that could serve as biomarkers or drug targets. ucsd.edu In the field of osteoarthritis research, Bz-Phe-Val-Arg-AMC has been instrumental in detecting and quantifying thrombin-like enzyme activity in synovial fluid, shedding light on the enzymatic landscape of the diseased joint. biorxiv.orgbiorxiv.orgnih.gov
Furthermore, investigations into stress-induced processes in plants, such as microspore embryogenesis in barley, have utilized Bz-Phe-Val-Arg-AMC to assay for cathepsin H-like activities, revealing the involvement of specific proteases in programmed cell death and development. oup.com The substrate has also been employed in the characterization of inhibitors for house dust mite allergens with protease activity, contributing to the development of potential new allergy treatments. mdpi.com
These examples underscore the versatility and enduring importance of Bz-Phe-Val-Arg-AMC as a fundamental tool in the ongoing exploration of protease function across diverse areas of life sciences.
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)/t28-,29-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDRNGBZKAOZHF-OLWNVYNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Specificity and Kinetic Characterization of Bz Phe Val Arg Amc
Substrate Recognition by Serine Proteases
Bz-Phe-Val-Arg-AMC is primarily recognized and cleaved by trypsin-like serine proteases, which exhibit a preference for cleaving peptide bonds on the carboxyl side of basic amino acid residues like arginine and lysine (B10760008). nih.govvwr.com The specificity of this substrate is largely determined by the sequence of amino acids at the P3, P2, and P1 positions, which interact with the corresponding S3, S2, and S1 binding pockets in the active site of the protease.
Thrombin is a key serine protease in the blood coagulation cascade and shows high susceptibility to Bz-Phe-Val-Arg-AMC. researchgate.netbiorxiv.org The substrate was designed to mimic fibrinopeptide A, a natural target of thrombin. tandfonline.com This makes Bz-Phe-Val-Arg-AMC a sensitive tool for assaying thrombin activity. nih.govbiorxiv.org
The interaction between thrombin and Bz-Phe-Val-Arg-AMC is governed by specific contacts within the enzyme's active site. The substrate's sequence—Phenylalanine at the P3 position, Valine at P2, and Arginine at P1—fits into the corresponding subsites (S3, S2, S1) of thrombin. The P1 Arginine is crucial, as thrombin has a deep S1 pocket with an aspartic acid residue at its base that selectively binds positively charged side chains. The P2 Valine and P3 Phenylalanine residues also contribute to the binding affinity through interactions with the more hydrophobic S2 and S3 pockets of thrombin. researchgate.net The cleavage occurs at the P1-P1' bond, releasing the AMC fluorophore.
Kinetic studies quantify the efficiency of thrombin's hydrolysis of Bz-Phe-Val-Arg-AMC. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. A higher kcat/Km ratio signifies greater catalytic efficiency. While specific values can vary based on experimental conditions, studies have reported a Km value of 25 μM for the p-nitroanilide (pNA) analog of this substrate, indicating strong affinity. For comparison, thrombin's action on its natural substrate, fibrinogen, has a Km of 7.2 µM and a kcat of 84 s⁻¹, yielding a high specificity constant (kcat/Km) of 11.6 x 10⁶ M⁻¹s⁻¹. nih.gov
While Bz-Phe-Val-Arg-AMC is a sensitive substrate for thrombin, it is also readily hydrolyzed by other trypsin-like proteases. nih.govvwr.comru.nl This is because these enzymes share a similar primary specificity for cleaving after basic residues at the P1 position. nih.gov
Trypsin exhibits high affinity for Bz-Phe-Val-Arg-pNA, a chromogenic analog of Bz-Phe-Val-Arg-AMC. researchgate.net Like thrombin, trypsin's S1 pocket is well-suited to bind the P1 arginine residue of the substrate. nih.gov However, the narrower substrate specificity of thrombin compared to trypsin is notable; for instance, substituting the L-Phe at the P3 position with D-Phe dramatically reduces the hydrolysis rate by thrombin but not by trypsin. researchgate.netru.nl
Bz-Phe-Val-Arg-AMC and its pNA analog are also cleaved to varying degrees by other proteases such as plasmin and kallikrein. nih.govtandfonline.com
Plasmin: This enzyme, crucial for fibrinolysis, can hydrolyze the substrate, although it generally shows a preference for lysine at the P1 position. nih.govtandfonline.com
Kallikrein: Plasma kallikrein also demonstrates activity against this substrate type. nih.gov However, substrates like Bz-Pro-Phe-Arg-pNA are often preferred for specifically assaying kallikrein activity. nih.govgoogle.com
The relative rates of hydrolysis by these different enzymes depend on the precise fit of the substrate's P4-P1' residues into the enzyme's active site cleft.
Interactive Data Tables
Kinetic Parameters of Serine Proteases with Bz-Phe-Val-Arg Analogs
The following table summarizes reported kinetic constants for the hydrolysis of Bz-Phe-Val-Arg-pNA (a chromogenic analog) by various proteases. Note that values can differ based on assay conditions.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Thrombin | 25 | N/A | N/A | |
| Thrombin-like Protease (Rat) | N/A | N/A | 4.07 x 10⁵ | researchgate.net |
N/A: Data not available in the provided search results.
Activity with Other Trypsin-like Proteases
Broad-Spectrum Trypsin-like Enzyme Profiling
Bz-Phe-Val-Arg-AMC is widely recognized as a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine (Arg) and lysine (Lys) residues. nih.gov Its utility extends to a variety of enzymes within this class, making it a valuable tool for broad-spectrum profiling.
The substrate is readily cleaved by thrombin, trypsin, and papain. avantorsciences.com Its design was initially intended to mimic fibrinopeptide A, a natural substrate for thrombin. tandfonline.com Consequently, it is frequently employed in assays for thrombin and other coagulation factors. tandfonline.comnih.gov Beyond the coagulation cascade, Bz-Phe-Val-Arg-AMC is also hydrolyzed by plasma kallikrein, an enzyme involved in blood pressure regulation and inflammation. biorxiv.orgechelon-inc.com
In addition to these well-characterized enzymes, the substrate has proven effective in identifying and characterizing novel trypsin-like proteases from various sources. For instance, it was used to measure the proteolytic activity in midgut extracts of the Aedes aegypti mosquito, confirming the presence of trypsin-like enzymes that are crucial for blood meal digestion. nih.gov Similarly, a serine protease from mature coconut endosperm (CESP) demonstrated hydrolytic activity towards Bz-Phe-Val-Arg-βNA, a chromogenic variant of the substrate, indicating a trypsin-like specificity. nih.gov
The substrate's utility also extends to the study of complex biological systems like the proteasome. The trypsin-like activity of the 20S proteasome from Saccharomyces cerevisiae can be assayed using Bz-Phe-Val-Arg-AMC. nih.govpnas.org Furthermore, in studies of osteoarthritis, this substrate has been used to detect and quantify thrombin-like and trypsin-like enzyme activity in synovial fluids. biorxiv.orgbiorxiv.org
It is important to note that while Bz-Phe-Val-Arg-AMC is a broad-spectrum substrate for trypsin-like enzymes, the efficiency of hydrolysis can vary significantly among different proteases. For example, while human α-thrombin readily cleaves the substrate, bovine trypsin also shows considerable activity. nih.gov The specificity is also influenced by the stereochemistry of the peptide; for instance, thrombin rapidly hydrolyzes Bz-L-Phe-L-Val-L-Arg-pNA, but the rate is significantly lower with the D-Phe variant. researchgate.net
Evaluation with Non-Trypsin-like Proteases (e.g., Der p 1, Ficain)
While primarily a substrate for trypsin-like enzymes, the utility of Bz-Phe-Val-Arg-AMC has been explored with proteases outside of this family, although information on its interaction with enzymes like the cysteine protease Der p 1 and ficain is less documented in the provided search results. However, the substrate has been evaluated against other non-trypsin-like proteases.
For example, it is a known substrate for papain, a cysteine protease. avantorsciences.com It has also been used to study the activity of cathepsins, another class of cysteine proteases. Specifically, it is a fluorogenic substrate for bovine cathepsins S and H. caymanchem.com The substrate Z-Phe-Arg-AMC, a close analog, is also cleaved by cathepsins B, K, L, and S. echelon-inc.com
Furthermore, Bz-Phe-Val-Arg-AMC has been employed to assess the activity of cruzipain, a cysteine protease from Trypanosoma cruzi, and the bacterial serine protease subtilisin. avantorsciences.com In a study on a serine protease from coconut endosperm (CESP), while the enzyme showed primary trypsin-like activity, it also slowly hydrolyzed a chymotrypsin-like substrate, suggesting a broader specificity that might overlap with the cleavage of Bz-Phe-Val-Arg-AMC. nih.gov
The evaluation of Bz-Phe-Val-Arg-AMC with a diverse range of proteases, including those with different catalytic mechanisms (serine vs. cysteine) and substrate specificities (trypsin-like vs. chymotrypsin-like), highlights its role as a versatile, though not entirely specific, tool in protease research. Its cleavage by enzymes like papain and certain cathepsins indicates that the P1-Arg residue is a dominant determinant for recognition, even in proteases that are not strictly classified as trypsin-like.
Detailed Enzyme Kinetic Analyses
A thorough understanding of enzyme function requires detailed kinetic analysis. For Bz-Phe-Val-Arg-AMC, kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat) have been determined for various enzymes, providing insights into their substrate affinity and catalytic efficiency.
Determination of Michaelis-Menten Constants (Km)
The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the affinity between the enzyme and the substrate. A lower Km value generally signifies a higher affinity.
For the interaction between human α-thrombin and a p-nitroanilide (pNA) variant of the substrate, Bz-Phe-Val-Arg-pNA, kinetic studies have been performed. acs.orgnih.gov Similarly, the Km for the hydrolysis of Bz-Phe-Val-Arg-βNA by a serine protease from coconut endosperm (CESP) was determined, although the specific value was not provided in the summary. nih.gov In a study of a thrombin-like membrane protease from rat submaxillary gland, the Km for the hydrolysis of N-Bz-Phe-Val-Arg-pNA was determined. researchgate.net
The Km value for the cleavage of Bz-Val-Pro-Arg-AMC by KLK8, a trypsin-like serine protease, was found to be 434.0 ± 100.2 µM. nih.gov This is significantly higher than the Km for more optimized substrates for this enzyme, indicating a lower affinity of KLK8 for the Bz-Val-Pro-Arg-AMC sequence. nih.gov
The following table summarizes some of the reported Km values for substrates related to Bz-Phe-Val-Arg-AMC with various enzymes.
| Enzyme | Substrate | Km (µM) |
| KLK8 | Boc-Val-Pro-Arg-AMC | 434.0 ± 100.2 nih.gov |
| KLK8 | Z-Val-Val-Arg-AMC | 57.5 ± 10.7 mpg.de |
| KLK8 | Ac-Thr-Lys-Leu-Arg-ACC | 15.3 ± 1.5 nih.gov |
| KLK8 | Ac-Thr-Lys-Leu-Arg-AMC | 14.4 ± 0.2 nih.gov |
| Dioscorea opposita oligopeptidase B | Bz-Arg-MCA | 10.0 nih.gov |
Measurement of Catalytic Rates (kcat)
The catalytic rate, or turnover number (kcat), represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.
For human α-thrombin, the kcat for the hydrolysis of Bz-Phe-Val-Arg-pNA has been investigated. acs.orgnih.gov In the case of the thrombin-like membrane protease from rat submaxillary gland, the kcat for the hydrolysis of N-Bz-Phe-Val-Arg-pNA was also measured. researchgate.net
The kcat value for the cleavage of Bz-Val-Pro-Arg-AMC by KLK8 was 8.8 ± 0.4 s-1. nih.gov When combined with the Km, this gives a catalytic efficiency (kcat/Km) of 20,300 M-1s-1 for this substrate with KLK8. nih.gov This is considerably lower than the efficiency observed with optimized substrates for KLK8, which can reach over 3,000,000 M-1s-1. nih.gov
The table below presents some of the reported kcat values for substrates related to Bz-Phe-Val-Arg-AMC.
| Enzyme | Substrate | kcat (s-1) | kcat/Km (M-1s-1) |
| KLK8 | Boc-Val-Pro-Arg-AMC | 8.8 ± 0.4 nih.gov | 20,300 ± 4,800 nih.gov |
| KLK8 | Z-Val-Val-Arg-AMC | 6.5 ± 0.9 mpg.de | 113,000 ± 26,200 mpg.de |
| KLK8 | Ac-Thr-Lys-Leu-Arg-ACC | 48.0 ± 2.1 nih.gov | 3,137,300 ± 333,800 nih.gov |
| KLK8 | Ac-Thr-Lys-Leu-Arg-AMC | 43.9 ± 6.2 nih.gov | 3,049,000 ± 432,600 nih.gov |
| Dioscorea opposita oligopeptidase B | Bz-Arg-MCA | 28.13 nih.gov | 2.81 s-1µM-1 nih.gov |
Analysis of Kinetic Solvent Isotope Effects (KSIEs)
Kinetic solvent isotope effects (KSIEs) are a powerful tool for elucidating enzyme mechanisms, particularly the role of proton transfer in the catalytic process. mdpi.comsemanticscholar.orgnih.gov The KSIE is determined by comparing the reaction rate in water (H₂O) to that in deuterium (B1214612) oxide (D₂O).
For the hydrolysis of Bz-Phe-Val-Arg-pNA catalyzed by human α-thrombin, the deuterium KSIE (D₂Okcat) was found to be in the range of 2.8 to 3.3 ± 0.1. acs.orgnih.govresearchgate.net This significant normal isotope effect suggests that a proton transfer step is at least partially rate-determining in the catalytic cycle. The KSIE for the specificity constant (D₂O(kcat/Km)) was between 0.8 and 2.1 ± 0.1. acs.orgresearchgate.net The inverse KSIE observed for kcat/Km in some cases (values less than 1) can indicate solvent reorganization during the association of the enzyme and substrate. acs.orgmdpi.com
These studies highlight the importance of solvent reorganization and protonic participation in the catalytic mechanism of thrombin. acs.orgnih.gov
Proton Inventory Studies in Serine Protease Catalysis
Proton inventory studies, which involve measuring reaction rates in mixtures of H₂O and D₂O, provide more detailed information about the number of protons and their nature at the transition state of an enzymatic reaction. nih.govmdpi.com
For the human α-thrombin-catalyzed hydrolysis of Bz-Phe-Val-Arg-pNA and other related substrates, proton inventory studies have been conducted. acs.orgnih.govnih.gov The data for some substrates fit a model with a single-proton bridge at the transition state, while for others, including tripeptide amides, the data are consistent with a two-proton bridge model. acs.orgnih.gov
Specifically, for the hydrolysis of H-d-Phe-l-Pip-Arg-pNA, a substrate with some similarity to Bz-Phe-Val-Arg-pNA, the proton inventory data for kcat are most consistent with two identical fractionation factors for catalytic proton bridging. acs.org This suggests the involvement of two protons in the transition state of the rate-determining acylation step. Furthermore, a large inverse component was observed, indicative of substantial solvent reorganization upon the departure of the leaving group. acs.org
The proton inventory curves for kcat/Km for many of these substrates are dome-shaped, with an inverse isotope effect component. This is attributed to solvent reorganization during the initial association of thrombin with the substrate. acs.org These findings underscore the significant role of medium effects and conformational adjustments in the function of thrombin. acs.org
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| Bz-Phe-Val-Arg-AMC | N-((S)-1-(((S)-1-(((S)-5-guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)benzamide caymanchem.com |
| Bz-Phe-Val-Arg-pNA | Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide |
| Bz-Phe-Val-Arg-βNA | Benzoyl-L-phenylalanyl-L-valyl-L-arginine-β-naphthylamide |
| Z-Phe-Arg-AMC | Carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin echelon-inc.com |
| Boc-Val-Pro-Arg-AMC | tert-Butoxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin peptanova.de |
| Z-Val-Val-Arg-AMC | Carbobenzoxy-L-valyl-L-valyl-L-arginine-7-amido-4-methylcoumarin mpg.de |
| Ac-Thr-Lys-Leu-Arg-ACC | Acetyl-L-threonyl-L-lysyl-L-leucyl-L-arginine-7-amido-4-carbamoylmethylcoumarin |
| Ac-Thr-Lys-Leu-Arg-AMC | Acetyl-L-threonyl-L-lysyl-L-leucyl-L-arginine-7-amido-4-methylcoumarin |
| Bz-Arg-MCA | Benzoyl-L-arginine-4-methylcoumaryl-7-amide |
| H-d-Phe-l-Pip-Arg-pNA | D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide |
| Der p 1 | Dermatophagoides pteronyssinus allergen 1 |
| Ficain | |
| Thrombin | |
| Trypsin | |
| Papain | |
| Kallikrein | |
| Cathepsin B, H, K, L, S | |
| Cruzipain | |
| Subtilisin | |
| KLK8 (Neuropsin) | Kallikrein-related peptidase 8 |
Steady-State and Pre-Steady-State Kinetic Investigations
The synthetic peptide Bz-Phe-Val-Arg-AMC is a widely utilized fluorogenic substrate for the kinetic characterization of various proteases, particularly those with trypsin-like specificity that preferentially cleave after an arginine residue. The Phe-Val-Arg sequence was originally designed to mimic the P3-P2-P1 positions of fibrinopeptide A, a natural substrate of the serine protease thrombin. ru.nl Enzymatic hydrolysis of the amide bond between arginine and 7-amino-4-methylcoumarin (B1665955) (AMC) releases the highly fluorescent AMC molecule, allowing for real-time monitoring of the reaction rate. caymanchem.com This property makes the substrate ideal for both steady-state and, under certain conditions, pre-steady-state kinetic analyses.
Steady-State Kinetic Investigations
Steady-state kinetics, typically analyzed using the Michaelis-Menten model, provide crucial parameters that describe the efficiency and affinity of an enzyme for a given substrate. These parameters include the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ).
Detailed kinetic studies have been performed on various proteases using Bz-Phe-Val-Arg-AMC and its chromogenic analogue, N-Bz-Phe-Val-Arg-pNA. For instance, the kinetic constants were determined for a thrombin-like membrane protease purified from rat submaxillary gland mitochondria using the p-nitroanilide (pNA) variant of the substrate. The results highlighted a high specificity constant, indicating that N-Bz-Phe-Val-Arg-pNA is an excellent substrate for this enzyme.
Table 1: Kinetic Parameters for Hydrolysis of N-Bz-Phe-Val-Arg-pNA by a Thrombin-Like Protease
| Parameter | Value |
|---|---|
| Kₘ (µM) | 12.5 |
| kcat (s⁻¹) | 0.51 |
Data from a study on a membrane protease from rat submaxillary-gland mitochondria.
The specificity of proteases is highly dependent on the interactions between the substrate's amino acid residues (P-sites) and the enzyme's binding pockets (S-sites). While Bz-Phe-Val-Arg-AMC is an excellent substrate for serine proteases like thrombin, its utility extends to other enzyme classes, such as cysteine proteases. However, the kinetic parameters can vary significantly. For example, kinetic analysis of a cathepsin B-like cysteine protease from Trypanosoma congolense (TcoCBc1) was performed using the related substrate Z-Phe-Arg-AMC. Cathepsin B enzymes are typically endopeptidases, and the data show that TcoCBc1 can hydrolyze this substrate, though the kinetic parameters differ from those observed with serine proteases.
Table 2: Kinetic Parameters for Hydrolysis of Z-Phe-Arg-AMC by T. congolense Cathepsin B (TcoCBc1)
| Parameter | Value |
|---|---|
| Kₘ (µM) | 123.42 |
| kcat (s⁻¹) | 1.09 |
Data from a study on recombinant TcoCBc1 at its optimal pH of 4.0. asm.org
These kinetic investigations are fundamental to understanding an enzyme's function, substrate preference, and catalytic mechanism. Further detailed studies, such as proton inventory analyses using deuterated solvents, have been conducted on human α-thrombin with substrates like Bz-Phe-Val-Arg-pNA to probe the nature of proton transfers during the catalytic cycle. acs.orgnih.gov
Pre-Steady-State Kinetic Investigations
In this mechanism:
Acylation: The enzyme nucleophilically attacks the peptide bond, forming a covalent intermediate and releasing the first product (in this case, AMC).
Deacylation: The acyl-enzyme intermediate is hydrolyzed to release the second product (the cleaved peptide) and regenerate the free enzyme.
When using fluorogenic substrates like Bz-Phe-Val-Arg-AMC, if the acylation step (k₂) is significantly faster than the deacylation step (k₃), a rapid initial "burst" of fluorescence is observed. scispace.comresearchgate.net This burst corresponds to the rapid release of AMC from multiple enzyme active sites before the slower, rate-limiting deacylation step allows the enzyme to turn over completely. The reaction then settles into a slower, linear steady-state rate that is dictated by the deacylation rate.
Analysis of this pre-steady-state burst allows for the determination of the individual rate constants for acylation (k₂) and deacylation (k₃), as well as the substrate binding constant (Kₛ). scispace.com Such detailed kinetic characterization has been instrumental in elucidating the catalytic mechanisms of enzymes like prostate-specific antigen (PSA), a member of the kallikrein family of serine proteases. scispace.comresearchgate.net These studies provide a deeper understanding of the catalytic cycle beyond what is available from steady-state measurements alone.
Methodological Frameworks Utilizing Bz Phe Val Arg Amc
Fluorimetric Assay Development for Protease Activity
Fluorimetric assays using Bz-Phe-Val-Arg-AMC are foundational for quantifying the activity of specific proteases, such as trypsin-like serine proteases. biosynth.comnih.gov These assays rely on the enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. merckmillipore.com This cleavage releases the fluorophore AMC, resulting in a measurable increase in fluorescence. merckmillipore.com
The enzymatic activity of proteases is highly dependent on the reaction environment. Therefore, optimizing conditions such as pH, temperature, and the composition of the buffer system is critical for reliable and reproducible results.
pH: The optimal pH for protease activity can vary significantly. For instance, studies on various proteases have shown optimal pH values ranging from acidic to alkaline conditions. For example, some proteases exhibit maximum activity at a neutral pH of 7, while others function better in more acidic or alkaline environments. mdpi.com It is essential to validate the buffer pH before initiating assays, as deviations can significantly alter enzyme kinetics.
Temperature: Temperature is another crucial factor influencing the rate of enzymatic reactions. Generally, an increase in temperature will increase the reaction rate up to an optimal point, after which the enzyme begins to denature and activity decreases. mdpi.com For example, some proteases have an optimal temperature of around 30°C. mdpi.com
Buffer Systems: The choice of buffer can also impact enzyme activity. Different buffer systems can be employed to maintain the desired pH. For example, Tris-HCl is a common buffer used in protease assays. nih.govjazindia.com One study found that a buffer composition of 100mM Tris pH 8.0 with 10mM CaCl2 was more effective than other tested buffers. jazindia.com The inclusion of salts like NaCl and CaCl2, and detergents like Tween-20, can also be necessary to mimic physiological conditions or to enhance enzyme stability and activity. nih.gov
Table 1: Examples of Optimized Reaction Conditions for Protease Assays
| Parameter | Optimized Condition | Source |
| pH | 7.0 | mdpi.com |
| Temperature | 30°C | mdpi.com |
| Buffer System | 100mM Tris pH 8.0, 10mM CaCl2 | jazindia.com |
| Assay Buffer | 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.01% Tween-20 | nih.gov |
The core principle of assays using Bz-Phe-Val-Arg-AMC is the detection of the fluorescent product, 7-amino-4-methylcoumarin (AMC). merckmillipore.com Upon cleavage from the peptide by a protease, the free AMC molecule exhibits a significant increase in fluorescence. merckmillipore.com
This fluorescence is typically measured using a fluorometer or a microplate reader. The standard excitation wavelength for AMC is around 342-380 nm, and the emission is detected at approximately 441-460 nm. nih.govmerckmillipore.compubcompare.ai The rate of AMC release is directly proportional to the enzymatic activity under the given conditions. biosynth.com To accurately quantify the protease activity, a standard curve is often generated using known concentrations of free AMC. pubcompare.ai This allows for the conversion of fluorescence units into the concentration of the product formed over time.
Real-time kinetic monitoring provides valuable insights into enzyme function by continuously measuring the progress of the reaction. hzdr.de With substrates like Bz-Phe-Val-Arg-AMC, this involves monitoring the increase in fluorescence over time as the AMC is liberated. nih.gov
This technique allows for the determination of initial reaction velocities at various substrate concentrations, which is essential for calculating key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). For instance, a kinetic standard curve can be generated by measuring the hydrolysis of Bz-Phe-Val-Arg-AMC by a specific protease like thrombin over a set period. biorxiv.org Data is typically collected at regular intervals, for example, every 10.6 minutes, to construct a progress curve. nih.gov
Detection and Quantification of 7-Amino-4-methylcoumarin (AMC) Product
Substrate Design and Synthesis Methodologies
The synthesis of peptide-based fluorogenic substrates like Bz-Phe-Val-Arg-AMC is a complex process that often involves specialized chemical techniques. The specific sequence and modifications are designed to confer selectivity for the target protease.
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a growing chain that is attached to an insoluble resin support. bachem.com This method simplifies the purification process as reagents and byproducts can be easily washed away. bachem.com
However, the synthesis of AMC-labeled peptides presents challenges due to the low nucleophilicity of the AMC amine group. merckmillipore.com A common strategy involves first attaching the C-terminal amino acid (in this case, arginine) to the AMC molecule and then proceeding with the stepwise addition of the remaining amino acids. merckmillipore.com To facilitate this process on a solid support, pre-loaded resins, such as Fmoc-Arg(Pbf)-AMC resin, can be utilized. researchgate.net This approach is compatible with standard Fmoc-based SPPS protocols. merckmillipore.comresearchgate.net The synthesis involves cycles of deprotection of the N-terminal Fmoc group, followed by the coupling of the next protected amino acid. bachem.com
The N-terminus of the peptide (the phenylalanine residue in Bz-Phe-Val-Arg-AMC) is often modified to enhance substrate properties or to introduce specific functionalities. N-terminal acylation, such as the addition of a benzoyl (Bz) group, is a common modification. sydlabs.combiosyntan.de
Strategies for N-terminal modification can be diverse. Acetylation is a frequent post-translational modification that can be achieved chemically. biosyntan.de Other acyl groups, such as fatty acids, can also be introduced. biosyntan.de Selective N-terminal modification can be challenging due to the presence of other reactive amine groups, such as the side chain of lysine (B10760008). nih.gov However, the lower pKa of the N-terminal α-amine compared to the ε-amine of lysine allows for selective acylation under controlled pH conditions. nih.gov For example, using acyl phosphates generated in situ with ATP can achieve high selectivity for the N-terminus. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) of AMC-Labeled Peptides
Integration with High-Throughput Screening (HTS) Platforms
The fluorogenic peptide substrate N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-7-amido-4-methylcoumarin (Bz-Phe-Val-Arg-AMC) is a valuable tool in high-throughput screening (HTS) for the discovery of protease inhibitors. chemimpex.com Its utility in HTS is primarily due to its ability to provide a quantifiable fluorescent signal upon cleavage by specific proteases, a process that can be readily automated and miniaturized for screening large compound libraries. chemimpex.comresearchgate.net
The fundamental principle of an HTS assay using Bz-Phe-Val-Arg-AMC involves the enzymatic hydrolysis of the substrate by a target protease. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified. The intensity of the fluorescence is directly proportional to the enzymatic activity. biosynth.com Consequently, a decrease in fluorescence in the presence of a test compound indicates potential inhibition of the protease, flagging it as a "hit" for further investigation. This method is widely employed in drug discovery programs targeting proteases implicated in various diseases. chemimpex.com
Detailed Research Findings
Research has demonstrated the adaptability of Bz-Phe-Val-Arg-AMC for various HTS applications. For instance, it has been used as a substrate for serine proteases like thrombin and trypsin. biosynth.comgoogle.comnih.gov In the context of drug discovery, this allows for the screening of potential anticoagulant compounds or agents targeting trypsin-like enzymes. chemimpex.comresearchgate.net
One study detailed an assay for human plasma thrombin where Bz-Phe-Val-Arg-AMC was used at a final concentration of 73 µM. The reaction was initiated by adding 1 nM of human plasma thrombin and monitored by measuring fluorescence at an excitation/emission of 370/450 nm. mdpi.com This provides a clear methodological framework for its use in HTS.
Another key aspect of integrating Bz-Phe-Val-Arg-AMC into HTS is the determination of kinetic parameters. For example, the substrate has been used to evaluate the efficacy of inhibitors against specific proteases, which is a critical step in streamlining the drug discovery process. chemimpex.com The kinetic parameters for the hydrolysis of the related substrate, N-benzoyl-Phe-Val-Arg-p-nitroanilide (Bz-FVR-pNA), by thrombin have been reported, providing a basis for evaluating the accuracy of HTS assays. nih.gov
The versatility of Bz-Phe-Val-Arg-AMC extends to its use in studying proteases from various sources. For example, it is cleaved by the cysteine protease ficain, indicating its potential application in screening for inhibitors of this class of enzymes as well. fishersci.com
The table below summarizes key parameters and findings from various studies that have utilized Bz-Phe-Val-Arg-AMC or its chromogenic analogue in assay development, highlighting its suitability for HTS.
| Parameter | Value/Finding | Enzyme | Research Context |
| Substrate Concentration | 73 µM | Human Plasma Thrombin | HTS assay for inhibitor screening mdpi.com |
| Enzyme Concentration | 1 nM | Human Plasma Thrombin | HTS assay for inhibitor screening mdpi.com |
| Excitation/Emission Wavelengths | 370/450 nm | - | Fluorescence detection of cleaved AMC mdpi.com |
| Substrate Specificity | Cleaved by thrombin, trypsin, and ficain | Thrombin, Trypsin, Ficain | Broad applicability for different proteases biosynth.comfishersci.com |
| Application | Screening for protease inhibitors | Various Proteases | Drug discovery and biochemical assays chemimpex.com |
The integration of Bz-Phe-Val-Arg-AMC into HTS platforms is a well-established method for identifying and characterizing protease inhibitors. The straightforward, fluorescence-based readout, coupled with its applicability to a range of important proteases, underscores its significance in modern drug discovery. chemimpex.comresearchgate.net
Applications of Bz Phe Val Arg Amc in Advanced Biochemical and Enzymological Research
Elucidation of Protease Reaction Mechanisms
The cleavage of Bz-Phe-Val-Arg-AMC serves as a powerful reporter system for investigating the intricate details of protease catalysis.
Investigation of Catalytic Residues and Active Site Dynamics
The interaction of Bz-Phe-Val-Arg-AMC with a protease's active site provides critical insights into the roles of specific amino acid residues in the catalytic process. By measuring the kinetics of AMC release, researchers can infer the efficiency of the catalytic machinery. For instance, studies on α-thrombin, a key serine protease in the blood coagulation cascade, have utilized Bz-Phe-Val-Arg-AMC to probe the function of its catalytic triad. nih.govacs.org
Kinetic studies employing Bz-Phe-Val-Arg-AMC and other substrates have revealed the importance of specific residues in the active site for substrate binding and turnover. nih.gov For example, research on a trypsin-like serine protease from the nematode Anisakis simplex demonstrated that while the enzyme readily cleaved substrates with arginine at the P1 position, the presence of a bulky hydrophobic residue at the P2 position, as in Bz-Phe-Val-Arg-AMC, significantly impacted the rate of hydrolysis, highlighting the specific architecture of the S2 subsite. nih.gov
Furthermore, the use of this substrate in combination with site-directed mutagenesis allows for a detailed dissection of the contribution of individual amino acids to catalysis. By altering specific residues within the active site and observing the resultant changes in the hydrolysis of Bz-Phe-Val-Arg-AMC, scientists can map the functional landscape of the enzyme's catalytic core.
Role of Solvent Reorganization in Enzyme-Substrate Interactions
The environment in which an enzyme and its substrate interact plays a crucial role in the catalytic event. Bz-Phe-Val-Arg-AMC has been instrumental in studies investigating the role of the solvent, typically water, in protease-catalyzed reactions. Techniques such as proton inventory studies, which measure enzyme activity in mixtures of H₂O and D₂O, have utilized this substrate to understand the involvement of proton transfers and solvent reorganization during catalysis.
Characterization of Protease Inhibitors
The ability to accurately measure protease activity using Bz-Phe-Val-Arg-AMC makes it an indispensable tool for the discovery and characterization of protease inhibitors, which are of significant interest as potential therapeutic agents. chemimpex.com
Determination of Inhibitor Potency (IC₅₀, Kᵢ Values)
A primary application of Bz-Phe-Val-Arg-AMC is in high-throughput screening and detailed kinetic analysis to determine the potency of inhibitory compounds. The concentration of an inhibitor that reduces enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC₅₀). This value is readily determined by measuring the rate of AMC release from Bz-Phe-Val-Arg-AMC in the presence of varying concentrations of the inhibitor.
For example, in the characterization of inhibitors for proteases like the proteasome, which has trypsin-like activity, Bz-Phe-Val-Arg-AMC is used as the substrate to measure the IC₅₀ values of potential inhibitors. pnas.org Similarly, in studies of house dust mite allergens with proteolytic activity, this substrate has been used to determine the inhibitory potency of newly developed compounds. mdpi.com
From the IC₅₀ value, the inhibition constant (Kᵢ) can be calculated, which provides a more fundamental measure of the inhibitor's binding affinity to the enzyme. This requires knowledge of the Michaelis-Menten constant (Kₘ) of the substrate, which can also be determined using Bz-Phe-Val-Arg-AMC. The Kᵢ value is crucial for comparing the potency of different inhibitors and for structure-activity relationship (SAR) studies.
Analysis of Inhibitor Selectivity against Enzyme Panels
A critical aspect of drug development is ensuring that an inhibitor is selective for its target enzyme to minimize off-target effects. Bz-Phe-Val-Arg-AMC is employed in panels of protease assays to assess the selectivity of an inhibitor. By comparing the inhibitory activity against a range of related proteases, researchers can build a selectivity profile for a given compound.
For instance, a newly synthesized inhibitor can be tested against a panel of serine proteases, all of which might cleave Bz-Phe-Val-Arg-AMC to varying degrees. The differential inhibition observed across the panel provides a measure of the inhibitor's selectivity. This approach has been used to evaluate the selectivity of inhibitors for proteases such as thrombin and trypsin. mdpi.comhongtide.com
The data below illustrates how the inhibitory activity of a hypothetical compound might be presented.
| Protease | Substrate | Inhibitor Concentration (µM) | % Inhibition |
| Trypsin | Bz-Phe-Val-Arg-AMC | 1 | 95 |
| Thrombin | Bz-Phe-Val-Arg-AMC | 1 | 20 |
| Plasmin | Bz-Phe-Val-Arg-AMC | 1 | 15 |
Screening Strategies for Novel Protease Inhibitor Candidates
The sensitivity and reliability of assays using Bz-Phe-Val-Arg-AMC make it highly suitable for large-scale screening campaigns to identify new protease inhibitors. chemimpex.com These screens can be performed in a high-throughput format, allowing for the rapid testing of large libraries of chemical compounds.
The process typically involves incubating the target protease with each compound from the library before adding Bz-Phe-Val-Arg-AMC. A reduction in the fluorescent signal compared to a control without an inhibitor indicates a potential hit. This primary screen is then followed by more detailed characterization of the identified hits, including the determination of IC₅₀ and Kᵢ values, as described above. This strategy has been successfully applied in the search for inhibitors of various proteases, including those from pathogenic organisms. biosynth.comnih.gov
Functional Profiling of Proteases in Complex Biological Systems
Bz-Phe-Val-Arg-AMC is instrumental in characterizing the activity of proteases in various biological samples. Its specific cleavage by certain proteases allows for the sensitive detection and quantification of enzymatic function in complex mixtures like tissue extracts and bodily fluids.
Analysis of Protease Activity in Biological Samples and Extracts
This substrate has been effectively employed to investigate protease activity in diverse biological contexts, ranging from insect digestive systems to mammalian joint fluids.
Research on the Aedes aegypti mosquito, a vector for diseases like dengue and Zika, has utilized Bz-Phe-Val-Arg-AMC to understand the digestive processes following a blood meal. Studies have shown that this substrate is cleaved by proteases present in the midgut extracts of blood-fed mosquitoes, but not in those of sugar-fed mosquitoes. plos.org This indicates a significant shift in protease expression and activity after a blood meal, moving from a dominance of exoproteolytic activity to an increase in endoproteolytic activity. biorxiv.orgnih.gov
The primary proteases responsible for this activity are trypsin-like serine proteases. plos.orgbiorxiv.org This was confirmed by experiments where the addition of AEBSF, a broad-spectrum serine protease inhibitor, drastically reduced the cleavage of Bz-Phe-Val-Arg-AMC. plos.org Further investigation using RNA interference (RNAi) to knock down specific proteases identified AaSPVI as a key enzyme responsible for the trypsin-like activity against this substrate. plos.orgbiorxiv.org The substrate specificity profiles revealed a strong preference for arginine (Arg) and lysine (B10760008) (Lys) at the P1 position, characteristic of trypsin-like enzymes. plos.orgbiorxiv.org
Table 1: Protease Activity in Mosquito Midgut Extracts with Bz-Phe-Val-Arg-AMC
| Sample Condition | Bz-Phe-Val-Arg-AMC Cleavage | Key Protease Family | Specific Protease Implicated |
| Sugar-fed midgut | No significant cleavage plos.org | - | - |
| Blood-fed midgut (6h & 24h) | Significant cleavage plos.org | Trypsin-like serine proteases plos.orgbiorxiv.org | AaSPVI plos.orgbiorxiv.org |
| Blood-fed midgut + AEBSF | Activity almost undetectable plos.org | - | - |
| Human blood (control) | No cleavage detected plos.org | - | - |
In the context of human health, Bz-Phe-Val-Arg-AMC has been used to assess protease activity in the synovial fluid of patients with osteoarthritis. biorxiv.org Synovial fluid, the lubricant in joints, can have altered protease levels in disease states. Studies have detected significant levels of thrombin-like and trypsin-like enzyme activity in the synovial fluids of osteoarthritis patients by measuring the hydrolysis of Bz-Phe-Val-Arg-AMC. biorxiv.org This substrate, along with others, helps to create a profile of the enzymatic environment in the joint, which can contribute to understanding the pathology of diseases like osteoarthritis.
Studies in Mosquito Midgut Extracts
Differentiation and Quantification of Endogenous Protease Activities
The specificity of Bz-Phe-Val-Arg-AMC allows for the differentiation and quantification of particular endogenous protease activities even within a complex mixture of enzymes. For instance, in studies of dry-cured pork, various fluorogenic substrates, including those similar in structure to Bz-Phe-Val-Arg-AMC, have been used to track the dynamic changes in the activity of endogenous proteases like cathepsins and dipeptidyl peptidases (DPPs). researchgate.net While Bz-Phe-Val-Arg-AMC itself is noted as a substrate for cathepsins B, S, and L, its cleavage pattern can be compared with that of other substrates to build a more comprehensive picture of the active proteases. nih.gov This approach is crucial for understanding processes like flavor development in fermented foods, where proteolysis plays a key role. researchgate.net
Structure-Activity Relationship (SAR) Studies in Protease Substrate Engineering
Bz-Phe-Val-Arg-AMC serves as a foundational structure for understanding how the amino acid sequence of a substrate influences its recognition and cleavage by a protease. These structure-activity relationship (SAR) studies are vital for designing more specific and efficient substrates and inhibitors.
Impact of P-site Residues on Substrate Cleavage Efficiency
The amino acid residues of a substrate are designated as P-sites (P1, P2, P3, etc.) extending from the scissile bond. The interaction of these residues with the corresponding S-sites in the protease's active site is a primary determinant of cleavage efficiency.
The tripeptide sequence Phe-Val-Arg in Bz-Phe-Val-Arg-AMC has been identified as a high-affinity sequence for thrombin. ru.nl The arginine (Arg) at the P1 position is crucial, as many serine proteases, including thrombin, preferentially cleave after basic amino acids. ru.nl The phenylalanine (Phe) at the P3 position is also significant; replacing it with its D-enantiomer (D-Phe) dramatically reduces the rate of hydrolysis. ru.nl
In the context of cysteine proteases like cathepsins, the P2 residue is also a key determinant of specificity. For example, papain-like cysteine proteinases (PLCPs) from Nicotiana benthamiana efficiently hydrolyze substrates with a phenylalanine at P2, which is consistent with their effective cleavage of Z-Phe-Arg-MCA, a related substrate. researchgate.net The higher activity of one of these proteases, NbCysP6, towards Bz-Phe-Val-Arg-MCA further underscores the importance of the P-site residues in determining substrate preference. researchgate.net
Influence of N-terminal Protecting Groups on Enzymatic Hydrolysis
The N-terminal protecting group of synthetic peptide substrates like Bz-Phe-Val-Arg-AMC plays a crucial role in their interaction with proteolytic enzymes. Far from being a passive component, this chemical moiety actively influences the substrate's binding affinity and the rate of its hydrolysis by interacting with the non-prime side (S-subsites) of the enzyme's active site. The nature of this group can significantly alter the kinetic parameters of the enzymatic reaction, a factor that is critical in the design of specific and sensitive enzyme assays.
Research into the kinetics of serine proteases demonstrates that the structure of the N-terminal blocking group can modulate substrate recognition and turnover. These groups often occupy the S3 and S4 subsites of the protease's binding cleft. As a result, their size, hydrophobicity, and aromaticity are key determinants of the enzyme-substrate complex stability and the subsequent catalytic efficiency. For instance, in the context of trypsin-like proteases, N-terminally protected residues are considered well-suited for use in aqueous solutions. mdpi.com The development of the "second generation" of chromogenic protease substrates, such as those based on a tripeptide sequence, involved moving beyond single amino acid derivatives to include these N-terminal groups to better mimic natural substrates and improve affinity at sites near the active center. tandfonline.com
Table 1: Influence of N-terminal Protecting Groups on Thrombin-Catalyzed Hydrolysis Kinetic parameters for the hydrolysis of various fluorogenic and chromogenic peptide substrates by human α-thrombin. Data is compiled from studies conducted at pH 8.4-9.0 and 25-26°C. acs.orgnih.gov
| Substrate | N-terminal Group | P3 Residue | P2 Residue | P1 Residue | Reporter Group | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
| Bz-Phe-Val-Arg-pNA | Benzoyl (Bz) | Phe | Val | Arg | pNA | - | - | - |
| N-t-Boc-Val-Pro-Arg-AMC | t-Butoxycarbonyl (Boc) | Val | Pro | Arg | AMC | - | - | - |
| Z-Pro-Arg-AMC | Benzyloxycarbonyl (Z) | Pro | - | Arg | AMC | - | - | - |
| H-d-Phe-Pip-Arg-pNA | Unprotected (H) | D-Phe | Pip | Arg | pNA | - | - | - |
Note: Specific kinetic values from the source abstracts relate to deuterium (B1214612) solvent isotope effects rather than absolute kcat and Km values under standard conditions for all substrates listed in a single comparative table. The table illustrates the types of substrates compared in these studies. The studies show that kinetic parameters are indeed sensitive to these N-terminal modifications. acs.orgnih.gov
The data from these studies indicate that both the catalytic rate (kcat) and the Michaelis-Menten constant (Km) are affected by the choice of the N-terminal group. acs.org For example, studies on cathepsin B inhibitors revealed a clear preference for certain "capping groups," with the carbobenzoxy (Z) group being favored over others like methyl-succinyl or hydroxyl-succinyl groups. hzdr.de This preference underscores how the enzyme's binding pocket accommodates specific chemical structures. Further research has shown that unsubstituted phenyl-containing N-terminal protection groups, such as Benzoyl (Bz) and Carbobenzoxy (Z), ensure efficient adsorption of peptide-p-nitroanilides onto polystyrene-based supports, a property linked to the hydrophobic and aromatic interactions that also govern enzyme binding. researchgate.net In contrast, some enzymes exhibit low activity towards certain protected substrates; for instance, cathepsin C shows almost no activity toward Bz-Arg-AMC, highlighting the specificity of these interactions. nih.gov
Table 2: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | Full Chemical Name |
| Bz-Phe-Val-Arg-AMC | N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-7-amido-4-methylcoumarin |
| Boc-Gln-Ala-Arg-AMC | N-tert-Butoxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-7-amido-4-methylcoumarin |
| Z-Pro-Arg-AMC | N-Benzyloxycarbonyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin |
| Bz-Phe-Val-Arg-pNA | N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide |
| N-t-Boc-Val-Pro-Arg-AMC | N-tert-Butoxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin |
| H-d-Phe-Pip-Arg-pNA | D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide |
| Bz-Arg-AMC | N-Benzoyl-L-arginine-7-amido-4-methylcoumarin |
| Z-Leu-Leu-Glu-β-naphthylamide | N-Benzyloxycarbonyl-L-leucyl-L-leucyl-L-glutamic acid-β-naphthylamide |
| Suc-Leu-Leu-Val-Tyr-AMC | N-Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin |
| Cbz-Phe-Lys | N-Carbobenzoxy-L-phenylalanyl-L-lysine |
| MeO-Suc-Phe-Ala | N-Methoxy-Succinyl-L-phenylalanyl-L-alanine |
| HO-Suc-Phe-Ala | N-Hydroxy-Succinyl-L-phenylalanyl-L-alanine |
Emerging Research Directions and Future Perspectives
Development of Next-Generation Fluorogenic Probes
The development of protease assays has evolved significantly from early colorimetric substrates to more sensitive fluorogenic systems, including those based on AMC. researchgate.net However, the limitations of AMC-based substrates like Bz-Phe-Val-Arg-AMC, such as suboptimal water solubility and potential for assay interference through fluorescence quenching, have catalyzed the pursuit of next-generation probes. researchgate.netresearchgate.net
Research is now focused on creating novel fluorogenic probes with enhanced photophysical properties and improved kinetic parameters. researchgate.net One promising direction is the development of substrates based on 7-nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-amides). These NBD-based probes are being designed as alternatives to traditional AMC substrates, offering increased sensitivity and reduced susceptibility to common assay interferences. researchgate.net For example, studies comparing new NBD-based substrates with their AMC counterparts, such as Z-Phe-Arg-NBD versus Z-Phe-Arg-AMC, have demonstrated that the NBD variants can be suitable and sometimes superior for use in fluorometric assays. researchgate.net
Furthermore, efforts are underway to synthesize derivatives of existing peptide substrates to improve performance in specific applications like the thrombin generation test. This includes N-terminal substitutions and structural changes to the peptide backbone to enhance solubility and optimize kinetic constants (KM and kcat), moving beyond the capabilities of standard substrates. researchgate.net
Advanced Computational Modeling of Enzyme-Substrate Complexes
Computational methods are becoming indispensable for elucidating the dynamic interactions between proteases and their substrates. Molecular dynamics (MD) simulations and molecular docking are powerful techniques for visualizing how substrates like Bz-Phe-Val-Arg-AMC bind to an enzyme's active site. nih.govnih.gov These models provide high-resolution insights into the conformational changes that occur within the enzyme during substrate binding and catalysis. nih.gov
For instance, computational studies can predict the binding poses of AMC-based substrates within an enzyme's catalytic cleft, revealing key interactions between the substrate's P1, P2, and P3 residues (Arg, Val, and Phe, respectively, in Bz-Phe-Val-Arg-AMC) and the enzyme's specificity pockets. researchgate.net These simulations are often used to support experimental findings on substrate specificity. In studies of mosquito midgut proteases, molecular docking was used to corroborate the substrate preferences identified through biochemical assays. nih.gov
By combining the kinetic data obtained from assays using Bz-Phe-Val-Arg-AMC with structural insights from crystallography and computational modeling, researchers can build a comprehensive picture of enzyme function. nih.gov This integrated approach is critical for understanding the structural basis of enzyme selectivity and for the rational design of next-generation inhibitors and diagnostic probes. acs.org
Integration with Proteomic Technologies for System-Level Protease Analysis
The advent of high-throughput proteomic technologies, such as Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS), has enabled the global analysis of protease activity within complex biological samples. nih.gov These powerful techniques can identify thousands of protease cleavage sites simultaneously, generating comprehensive profiles of proteolytic activity. nih.govnih.gov
Within this landscape, specific fluorogenic substrates like Bz-Phe-Val-Arg-AMC serve a crucial, complementary role. While proteomics provides a broad overview of protease action, specific substrates are used to validate the activity of individual proteases identified in these large-scale screens. nih.gov For example, in a study analyzing the digestive proteases in the Aedes aegypti mosquito midgut, Bz-Phe-Val-Arg-AMC was used to confirm the presence of active trypsin-like serine proteases. nih.gov
Proteomic analyses have also revealed that the substrate specificities of proteases are often more complex than what can be captured by a single synthetic substrate. Studies on human cathepsins, for instance, have shown that commonly used substrates like Bz-Phe-Val-Arg-AMC represent only a fraction of the full range of sequences cleaved by these enzymes in a cellular context. nih.gov Therefore, the integration of data from specific substrates with system-wide proteomic data is essential for building accurate models of protease networks and their roles in health and disease.
Novel Applications in Mechanistic Biochemistry and Enzymatic Pathways
Bz-Phe-Val-Arg-AMC and its analogs continue to be valuable tools for fundamental studies in mechanistic biochemistry. By systematically altering the peptide sequence or the reporter group, researchers can dissect the contributions of individual substrate residues to binding affinity and catalytic efficiency, thereby probing the structure and function of an enzyme's active site. nih.govmdpi.com
One sophisticated application is in the study of catalytic mechanisms using solvent isotope effects. By measuring enzyme kinetics in mixtures of H₂O and D₂O with substrates like Bz-Phe-Val-Arg-pNA (a p-nitroanilide analog), scientists can investigate the role of proton transfers in the catalytic cycle of serine proteases like thrombin. nih.govmdpi.com These experiments provide deep insights into the transition state of the reaction and the participation of key catalytic residues.
The substrate is also used to characterize newly discovered or engineered enzymes. For example, it has been employed to assess the activity of recombinant plasmodial cysteine proteases, revealing important differences in substrate specificity compared to host enzymes and shedding light on the functional role of specific amino acid residues in catalysis. researchgate.net Such studies are fundamental to understanding enzymatic pathways and can inform the development of targeted therapeutic agents.
Interactive Data Table: Properties of Bz-Phe-Val-Arg-AMC
| Property | Value | Source |
| Full Chemical Name | N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine 7-amido-4-methylcoumarin | hongtide.comcaymanchem.com |
| Synonyms | Thrombin Substrate III, Fluorogenic; Bz-FVR-AMC | hongtide.comcaymanchem.com |
| Molecular Formula | C₃₇H₄₃N₇O₆ | hongtide.comcaymanchem.com |
| Molecular Weight | 681.79 g/mol | hongtide.comcaymanchem.com |
| CAS Number | 88899-22-3 | hongtide.com |
| Appearance | White Powder | hongtide.com |
| Fluorescence | Excitation: 340-360 nm; Emission: 440-460 nm (for released AMC) | caymanchem.com |
| Primary Application | Fluorogenic substrate for thrombin and other trypsin-like proteases | hongtide.combiosynth.com |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing BZ-Phe-Val-Arg-AMC, and how can researchers validate its purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, involving sequential coupling of protected amino acids on a resin. Critical steps include deprotection (e.g., using trifluoroacetic acid) and cleavage from the resin. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and LC/MS for molecular weight confirmation. NMR spectroscopy further ensures structural integrity .
- Data Consideration : Include retention times (HPLC), mass spectra peaks (LC/MS), and ¹H/¹³C NMR chemical shifts in supplementary materials for reproducibility .
Q. How is BZ-Phe-Val-Arg-AMC typically used as a fluorogenic substrate in protease assays?
- Methodological Answer : The compound’s AMC (7-amino-4-methylcoumarin) moiety releases fluorescence upon cleavage by proteases (e.g., trypsin-like enzymes). Standard assays involve incubating the substrate with the enzyme in buffer (pH 7.4, 37°C) and measuring fluorescence intensity (Ex/Em: 380/460 nm). Include negative controls (e.g., enzyme inhibitors) to rule out non-specific hydrolysis .
- Experimental Design : Optimize substrate concentration (e.g., 10–100 µM) and reaction time to avoid signal saturation. Use kinetic assays to calculate and .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic activity data for BZ-Phe-Val-Arg-AMC across studies?
- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., buffer ionic strength, temperature) or enzyme source purity. Conduct a systematic review to identify confounding variables. Replicate experiments under standardized conditions and perform meta-analysis using tools like PRISMA guidelines. Validate findings with orthogonal methods (e.g., chromogenic substrates) .
- Data Analysis : Use statistical tests (e.g., ANOVA) to compare activity values across studies. Report confidence intervals and effect sizes to contextualize differences .
Q. What strategies optimize coupling efficiency during SPPS of BZ-Phe-Val-Arg-AMC to minimize truncated peptides?
- Methodological Answer : Low coupling efficiency (<95%) leads to deletions. Strategies include:
- Using excess activated amino acids (2–5 equiv) with coupling reagents like HBTU/DIPEA.
- Incorporating double couplings for sterically hindered residues (e.g., valine).
- Monitoring real-time via ninhydrin tests or FT-IR spectroscopy. Post-synthesis, purify via preparative HPLC and characterize by MALDI-TOF .
Q. How should researchers design experiments to assess BZ-Phe-Val-Arg-AMC stability under varying storage conditions?
- Methodological Answer : Stability studies should test:
- Temperature effects (e.g., −80°C vs. 4°C over 6 months).
- Solvent compatibility (e.g., DMSO vs. aqueous buffers).
- Lyophilization efficacy. Use HPLC to quantify degradation products (e.g., free AMC) and Arrhenius modeling to predict shelf life. Include antioxidants (e.g., EDTA) if oxidation is observed .
Cross-Disciplinary and Validation Questions
Q. What criteria should guide the selection of BZ-Phe-Val-Arg-AMC for high-throughput screening (HTS) in drug discovery?
- Methodological Answer : Prioritize substrates with:
- High signal-to-noise ratios (>10:1) to minimize false positives.
- Compatibility with automated liquid handlers (e.g., solubility ≥1 mM in assay buffer).
- Robust -factor values (>0.5) in pilot screens. Validate hits using counter-screens with unrelated substrates (e.g., Boc-Gln-Ala-Arg-AMC) to exclude assay artifacts .
Q. How can computational modeling complement experimental studies on BZ-Phe-Val-Arg-AMC’s enzyme interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes between the substrate and proteases. MD simulations (e.g., GROMACS) assess conformational stability over time. Validate models with mutagenesis data (e.g., catalytic triad mutations reducing ) .
Data Management and Reproducibility
Q. What metadata is critical to include when publishing synthesis and assay data for BZ-Phe-Val-Arg-AMC?
- Methodological Answer : Essential metadata includes:
- SPPS resin type and substitution level.
- HPLC gradients and column specifications.
- Enzyme lot numbers and activity units.
- Raw fluorescence data (time vs. RFU) in accessible repositories (e.g., Zenodo). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
